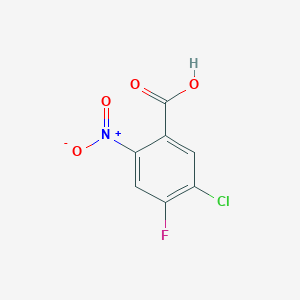
1-tert-butyl-4-ethynyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-4-ethynyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a tert-butyl group at the first position and an ethynyl group at the fourth position
準備方法
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-tert-butyl-1H-pyrazole.
Ethynylation: The ethynyl group is introduced at the fourth position of the pyrazole ring through a palladium-catalyzed cross-coupling reaction. This reaction often employs reagents such as ethynyl bromide and a palladium catalyst in the presence of a base like triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as toluene or acetonitrile, typically at elevated temperatures (around 110°C) to ensure efficient coupling.
化学反応の分析
1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-tert-butyl-3-ethynyl-1H-pyrazole: This compound has the ethynyl group at the third position instead of the fourth position, leading to different chemical and biological properties.
1-tert-butyl-4-methyl-1H-pyrazole: The methyl group at the fourth position provides different steric and electronic effects compared to the ethynyl group.
1-tert-butyl-4-phenyl-1H-pyrazole: The phenyl group introduces aromaticity and potential for π-π stacking interactions, which can influence the compound’s reactivity and biological activity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-4-ethynyl-1H-pyrazole involves the reaction of tert-butyl acetylene with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl acetylene", "3,5-dimethyl-1H-pyrazole-4-carboxaldehyde", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetylene in a suitable solvent (e.g. tetrahydrofuran, dimethylformamide).", "Step 2: Add the base to the solution and stir for a few minutes to ensure complete dissolution.", "Step 3: Slowly add 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then quench with water.", "Step 6: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography or recrystallization to obtain the desired product, 1-tert-butyl-4-ethynyl-1H-pyrazole." ] } | |
CAS番号 |
2024333-12-6 |
分子式 |
C9H12N2 |
分子量 |
148.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



